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molecular formula C11H10FNO3 B8300790 Methyl (4-cyano-2-fluoro-5-methoxyphenyl)acetate

Methyl (4-cyano-2-fluoro-5-methoxyphenyl)acetate

Cat. No. B8300790
M. Wt: 223.20 g/mol
InChI Key: WHOOJNWGGXXXII-UHFFFAOYSA-N
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Patent
US09018211B2

Procedure details

To a solution of (4-cyano-2-fluoro-5-methoxyphenyl)acetic acid (5.0 g, 24 mmol) in methanol (50 mL) at 0° C. was added thionyl chloride (2.3 mL, 31 mmol) drop-wise. The mixture warmed slowly to rt and stirred 12 h, then was concentrated in vacuo and dried under high vacuum to provide methyl (4-Cyano-2-fluoro-5-methoxyphenyl)acetate. 1H NMR (500 MHz, CD3OD) δ 7.35 (d, J=5.3 Hz, 1H), 7.19 (d, J=5.4 Hz, 1H), 3.96 (s, 3H), 3.82 (s, 3H), 3.81 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([CH2:11][C:12]([OH:14])=[O:13])=[C:5]([F:15])[CH:4]=1)#[N:2].S(Cl)(Cl)=O.[CH3:20]O>>[C:1]([C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([CH2:11][C:12]([O:14][CH3:20])=[O:13])=[C:5]([F:15])[CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1OC)CC(=O)O)F
Name
Quantity
2.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1OC)CC(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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